molecular formula C9H20ClNO B2648120 4-Amino-1-isopropylcyclohexanol hydrochloride CAS No. 2225147-15-7

4-Amino-1-isopropylcyclohexanol hydrochloride

Cat. No. B2648120
M. Wt: 193.72
InChI Key: XMMKAIYVLXULQZ-UHFFFAOYSA-N
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Patent
US08969336B2

Procedure details

To a mixture of tert-butyl (4-isopropyl-4-hydroxycyclohexyl)carbamate (Preparation Example 250) (0.392 g) and dioxane (3 mL), 26% hydrogen chloride-dioxane (2.0 mL) was added under ice cooling and stirred at room temperature for 18 hours. The precipitated solid was collected by filtration to give 4-amino-1-isopropylcyclohexanol hydrochloride (0.190 g) as a white solid.
Name
tert-butyl (4-isopropyl-4-hydroxycyclohexyl)carbamate
Quantity
0.392 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1([OH:18])[CH2:9][CH2:8][CH:7]([NH:10]C(=O)OC(C)(C)C)[CH2:6][CH2:5]1)([CH3:3])[CH3:2].[ClH:19].O1CCOCC1>O1CCOCC1>[ClH:19].[NH2:10][CH:7]1[CH2:8][CH2:9][C:4]([CH:1]([CH3:3])[CH3:2])([OH:18])[CH2:5][CH2:6]1 |f:1.2,4.5|

Inputs

Step One
Name
tert-butyl (4-isopropyl-4-hydroxycyclohexyl)carbamate
Quantity
0.392 g
Type
reactant
Smiles
C(C)(C)C1(CCC(CC1)NC(OC(C)(C)C)=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under ice cooling
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.NC1CCC(CC1)(O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.